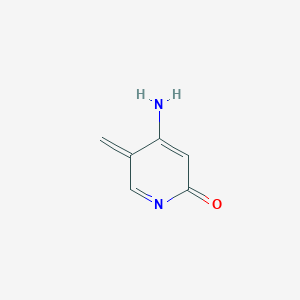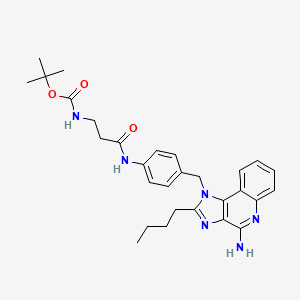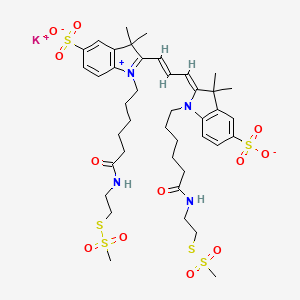![molecular formula C23H19F2N3O6 B12367732 (5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)
(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[1111002,1104,9015,23017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione” is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. Typical synthetic routes may include:
Cyclization Reactions: Formation of the hexacyclic structure through cyclization reactions.
Functional Group Introduction: Introduction of amino, hydroxy, and difluoro groups using specific reagents and conditions.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Process Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Quality Control: Implementing quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Substitution of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a carbonyl group may yield an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its unique structure and functional groups may confer specific biological activities, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with and modulating the activity of specific receptors.
Signal Transduction: Affecting cellular signaling pathways through interactions with key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione analogs: Compounds with similar hexacyclic structures and functional groups.
Other Hexacyclic Compounds: Compounds with different functional groups but similar hexacyclic cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and hexacyclic structure
Propriétés
Formule moléculaire |
C23H19F2N3O6 |
|---|---|
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C23H19F2N3O6/c1-3-22(31)13-5-15-19-11(7-28(15)20(29)12(13)8-32-21(22)30)18(9(2)26)10-4-16-17(6-14(10)27-19)34-23(24,25)33-16/h4-6,9,31H,3,7-8,26H2,1-2H3/t9-,22-/m0/s1 |
Clé InChI |
ADRLUVYFVNVYSZ-AUADJRAKSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OC(O6)(F)F)[C@H](C)N)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OC(O6)(F)F)C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



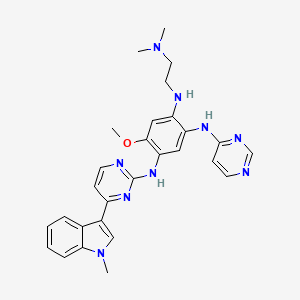
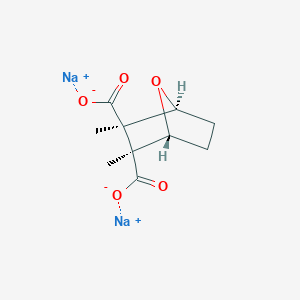


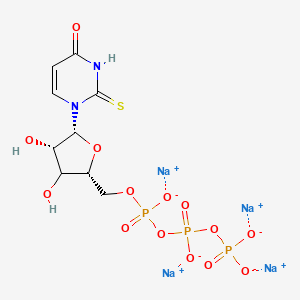


![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
